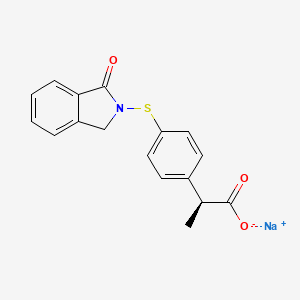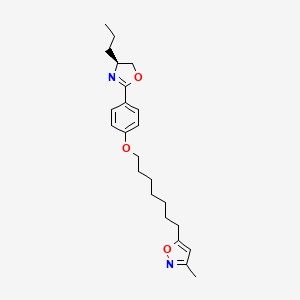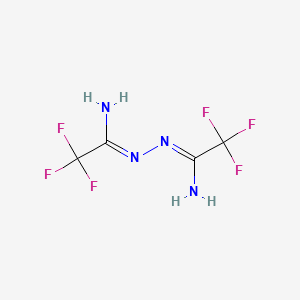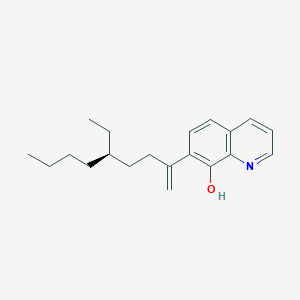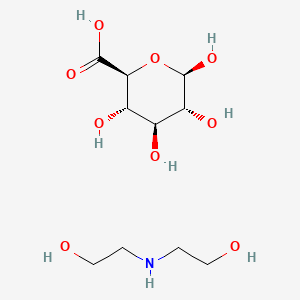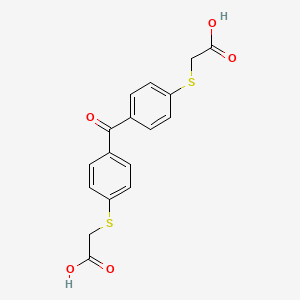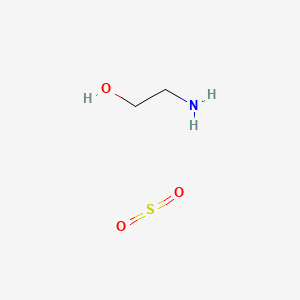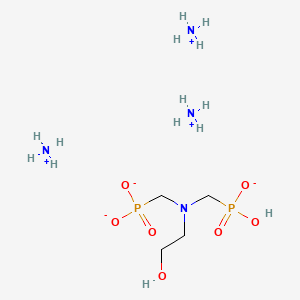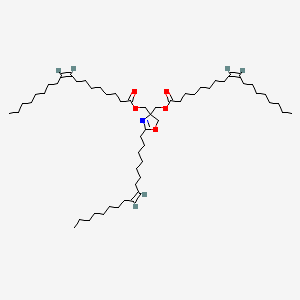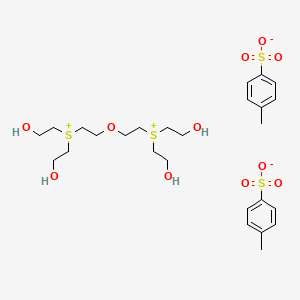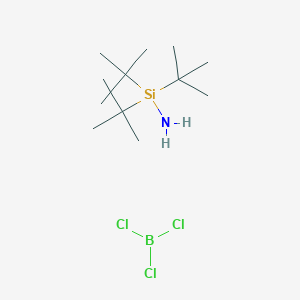
Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazene group, a sulphonate group, and a chlorinated tolyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Diazotization: Formation of diazonium salts from amino groups.
Coupling Reaction: Reaction of diazonium salts with other aromatic compounds to form the triazene structure.
Sulphonation: Introduction of sulphonate groups to the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:
Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates and the final product.
Catalysts: Use of catalysts to enhance reaction rates and yields.
Purification: Techniques such as crystallization and filtration to obtain pure compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate undergoes various chemical reactions, including:
Oxidation: Conversion of the triazene group to other functional groups.
Reduction: Reduction of the triazene group to amines.
Substitution: Replacement of the sulphonate group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions include various substituted benzoates, amines, and other aromatic compounds.
Applications De Recherche Scientifique
Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, affecting their activity.
Pathways: It influences various biochemical pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Disodium 2-(3-(4-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate can be compared with other similar compounds, such as:
Disodium 2-(3-(4-chloro-2-tolyl)-1-methyltriazen-2-yl)-5-sulphonatobenzoate: Similar structure but with a methyl group instead of an ethyl group.
Disodium 2-(3-(4-chloro-2-tolyl)-1-propyltriazen-2-yl)-5-sulphonatobenzoate: Similar structure but with a propyl group instead of an ethyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications.
Propriétés
Numéro CAS |
83249-42-7 |
|---|---|
Formule moléculaire |
C16H14ClN3Na2O5S |
Poids moléculaire |
441.8 g/mol |
Nom IUPAC |
disodium;2-[(4-chloro-2-methylanilino)-[(Z)-ethylideneamino]amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C16H16ClN3O5S.2Na/c1-3-18-20(19-14-6-4-11(17)8-10(14)2)15-7-5-12(26(23,24)25)9-13(15)16(21)22;;/h3-9,19H,1-2H3,(H,21,22)(H,23,24,25);;/q;2*+1/p-2/b18-3-;; |
Clé InChI |
WSLPTDBZTQMMNL-FYEJHOEVSA-L |
SMILES isomérique |
C/C=N\N(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=C(C=C2)Cl)C.[Na+].[Na+] |
SMILES canonique |
CC=NN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=C(C=C2)Cl)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


